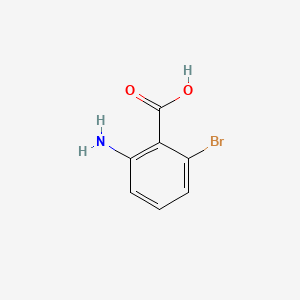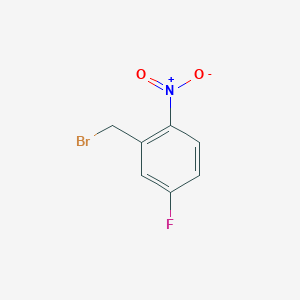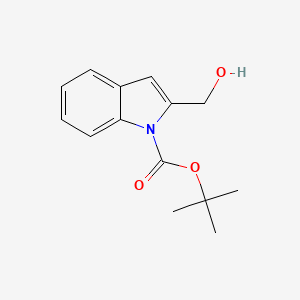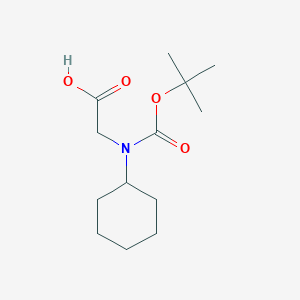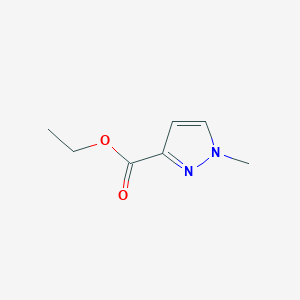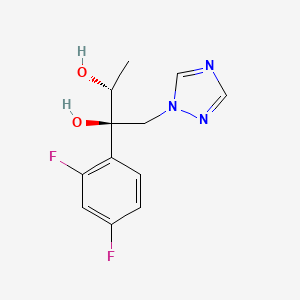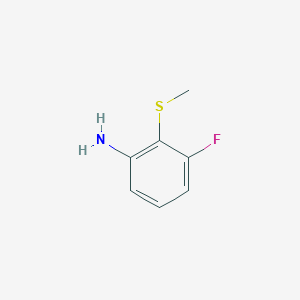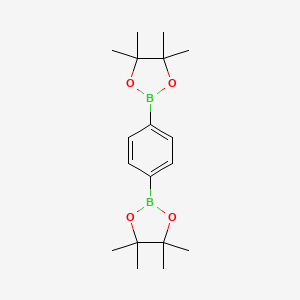
1,4-Bis(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
Descripción general
Descripción
“1,4-Bis(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene” is a chemical compound with the molecular formula C18H28B2O4 . It is also known as 1,4-Phenylenebis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) .
Synthesis Analysis
The synthesis of this compound involves the use of palladium diacetate and caesium carbonate in water and N,N-dimethyl-formamide at 75℃ for 7 hours under an inert atmosphere . The reaction is then continued for 10 hours .Molecular Structure Analysis
The molecular weight of “1,4-Bis(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene” is 330.03 . The InChI Key is UOJCDDLTVQJPGH-UHFFFAOYSA-N .Chemical Reactions Analysis
This compound can be used as a reagent to borylate arenes and to prepare fluorenylborolane . It can also be used in the synthesis of intermediates for generating conjugated copolymers .Physical And Chemical Properties Analysis
The density of this compound is approximately 1.0±0.1 g/cm³ . It has a boiling point of 430.9±28.0 °C at 760 mmHg . The vapour pressure is 0.0±1.0 mmHg at 25°C . The compound has an enthalpy of vaporization of 66.0±3.0 kJ/mol . The flash point is 214.4±24.0 °C . The index of refraction is 1.490 .Aplicaciones Científicas De Investigación
Suzuki-Miyaura Cross-Coupling Reactions
This compound is used as a reagent in Suzuki-Miyaura cross-coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling reactions, used to synthesize carbon-carbon bonds. The process is particularly effective for the synthesis of complex organic compounds, including pharmaceuticals and polymers .
Polymerizations
1,4-Benzenediboronic acid bis(pinacol) ester is also used in various polymerization processes . It can act as a monomer or cross-linking agent, contributing to the formation of polymers with specific properties .
Preparation of Efficient Solar Cell Photoelectric Polymers
This compound is used in the preparation of efficient solar cell photoelectric polymers . These polymers can absorb sunlight and convert it into electricity, making them crucial for the development of photovoltaic devices .
Field-Effect Transistors and Photovoltaic Cells
1,4-Benzenediboronic acid bis(pinacol) ester is used in the manufacture of field-effect transistors and photovoltaic cells . These devices are essential components in many electronic devices, including computers and solar panels .
Fluorescent Compounds and Materials
This compound is used in the synthesis of fluorescent compounds and materials . These materials can emit light when excited by a certain wavelength, making them useful in a variety of applications, including lighting, displays, and biological imaging .
Blue OLED Devices, Blue Polymeric Light Emitting Diodes, and White LEDs
1,4-Benzenediboronic acid bis(pinacol) ester is used in the production of blue OLED devices, blue polymeric light emitting diodes, and white LEDs . These devices have applications in various fields, including display technology and lighting .
Safety and Hazards
Direcciones Futuras
The compound can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . These potential applications indicate promising future directions for this compound.
Propiedades
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28B2O4/c1-15(2)16(3,4)22-19(21-15)13-9-11-14(12-10-13)20-23-17(5,6)18(7,8)24-20/h9-12H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJCDDLTVQJPGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)B3OC(C(O3)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28B2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30442257 | |
| Record name | 2,2'-(1,4-Phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
99770-93-1 | |
| Record name | 2,2'-(1,4-Phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Phenyldiboronic acid, bis(pinacol) ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1,4-Bis(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene in polymer synthesis?
A: 1,4-Bis(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene, also known as 1,4-Benzenediboronic acid bis(pinacol) ester, serves as a crucial building block in polymer synthesis through the Suzuki coupling reaction. [, , ] This reaction allows for the creation of carbon-carbon bonds between the boronic ester and halogenated aromatic compounds, leading to the formation of diverse polymers with tailored properties.
Q2: How does 1,4-Benzenediboronic acid bis(pinacol) ester contribute to the development of glucose-responsive hydrogels?
A: This compound acts as a crosslinking agent in the fabrication of glucose-responsive hydrogels. [] It reacts with polymers containing hydroxyl groups, like poly(vinyl alcohol), via transesterification. This crosslinking reaction forms boronic acid-containing hydrogels that can dynamically respond to changes in glucose concentration, influencing their swelling and drug release properties.
Q3: What are the key structural characteristics of 1,4-Bis(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene?
A3: 1,4-Bis(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene is characterized by a central benzene ring with two boronic ester groups at the 1 and 4 positions. Each boronic ester group is protected by a pinacol group, enhancing its stability and reactivity.
Q4: Can the structure of 1,4-Bis(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene be modified to tune the properties of the resulting polymers?
A: Yes, modifications to the structure of this compound can significantly impact the properties of the final polymers. For instance, altering the linker between the boronic ester groups or introducing different substituents on the benzene ring can affect the polymer's solubility, mechanical strength, and responsiveness to external stimuli. [] This structural tunability makes it a versatile building block for developing advanced materials.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





